molecular formula C11H9N3O2 B13680467 Ethyl 5-Cyanobenzimidazole-2-carboxylate

Ethyl 5-Cyanobenzimidazole-2-carboxylate

Cat. No.: B13680467
M. Wt: 215.21 g/mol
InChI Key: QTYQWUJHYVEINN-UHFFFAOYSA-N
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Description

Ethyl 5-Cyanobenzimidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Cyanobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Cyanobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-Cyanobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Cyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Methyl 5-Cyanobenzimidazole-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.

    5-Nitrobenzimidazole-2-carboxylate: Another derivative with a nitro group at the 5-position.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

ethyl 6-cyano-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14)

InChI Key

QTYQWUJHYVEINN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N

Origin of Product

United States

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